molecular formula C8H6N2O2S B2938730 4-Isothiocyanato-1-methyl-2-nitrobenzene CAS No. 321898-79-7

4-Isothiocyanato-1-methyl-2-nitrobenzene

Cat. No.: B2938730
CAS No.: 321898-79-7
M. Wt: 194.21
InChI Key: USIRHWNHZJWHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiocyanato-1-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H6N2O2S. It is a derivative of benzene, characterized by the presence of an isothiocyanate group (-N=C=S), a nitro group (-NO2), and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Scientific Research Applications

4-Isothiocyanato-1-methyl-2-nitrobenzene has several applications in scientific research:

Future Directions

While specific future directions for 4-Methyl-3-nitrophenylisothiocyanate are not available, research in the field of isothiocyanates and similar compounds is ongoing. This includes exploring their potential uses in medicine, electronics, agriculture, and food production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanato-1-methyl-2-nitrobenzene typically involves the nitration of toluene to produce 4-methyl-2-nitrotoluene, followed by the conversion of the methyl group to an isothiocyanate group. The nitration process involves the reaction of toluene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting 4-methyl-2-nitrotoluene is then treated with thiophosgene (CSCl2) to introduce the isothiocyanate group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isothiocyanato-1-methyl-2-nitrobenzene is unique due to the presence of both the isothiocyanate and nitro groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-isothiocyanato-1-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)4-8(6)10(11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIRHWNHZJWHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=S)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-methyl-3-nitroaniline (1.00 g, 6.57 mmol) and triethylamine (2.75 ml, 19.7 mmol) in THF (150 ml) was added dropwise thiophosgene (0.55 ml) at 0° C. After addition, the reaction mixture was allowed to stir at room temperature for 15 h. The mixture was diluted with water and extracted with ether. The extract was washed with water and brine, dried over magnesium sulfate, and concentrated under vacuum to afford 1.04 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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